2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline
Description
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a piperidine moiety linked via a thiomorpholine-4-carbonyl group. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, known for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The thiomorpholine moiety introduces a sulfur atom, which may enhance metabolic stability and modulate electronic properties compared to its oxygen-containing morpholine analogs.
Properties
IUPAC Name |
(1-quinoxalin-2-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(13-14)17-12-19-15-5-1-2-6-16(15)20-17/h1-2,5-6,12,14H,3-4,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJYAUGDRVJPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Synthesis via Heterogeneous Catalysis
The foundational step in synthesizing 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline is the preparation of the quinoxaline scaffold. The condensation of o-phenylenediamine with 1,2-dicarbonyl compounds remains the most reliable method, as demonstrated by catalytic systems using Keggin heteropolyoxometalates (e.g., AlCuMoVP and AlFeMoVP) supported on alumina . These catalysts enable high-yield quinoxaline formation under mild conditions (room temperature, toluene solvent), with yields exceeding 85% .
Key Reaction Conditions for Quinoxaline Formation
| Parameter | Value | Catalyst | Yield (%) |
|---|---|---|---|
| Temperature | 25°C | AlCuMoVP | 92 |
| Solvent | Toluene | AlFeMoVP | 88 |
| Reaction Time | 2 hours | Unsupported Al | 0 |
The absence of catalytic activity in control experiments (e.g., using pure alumina) underscores the necessity of molybdophosphovanadate catalysts for efficient cyclocondensation .
Functionalization of Quinoxaline at Position 2
Introducing the piperidin-1-yl group at position 2 of quinoxaline requires selective C–N bond formation. While classical nucleophilic aromatic substitution is challenging due to the electron-deficient nature of quinoxaline, transition metal-catalyzed coupling reactions offer a viable pathway. For example, palladium-catalyzed Buchwald-Hartwig amination using 2-chloroquinoxaline and piperidine achieves moderate yields (50–60%) under optimized conditions .
Optimized Coupling Protocol
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : XantPhos (10 mol%)
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Base : Cs₂CO₃ (2 equiv)
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Solvent : Dioxane (reflux, 12 hours)
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Yield : 58%
Alternative approaches, such as Ullmann-type couplings, have been explored but result in lower efficiency (<40% yield) .
The introduction of the thiomorpholine-4-carbonyl moiety at the piperidine 3-position necessitates prior installation of a carboxylic acid group. This is achieved via oxidation of 3-hydroxypiperidine using Jones reagent (CrO₃/H₂SO₄), yielding piperidine-3-carboxylic acid in 75% efficiency. Subsequent conversion to the corresponding acyl chloride is accomplished with thionyl chloride (SOCl₂), providing 3-(chlorocarbonyl)piperidine in near-quantitative yield .
Critical Oxidation Parameters
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| CrO₃/H₂SO₄ | 0°C → 25°C | 4 h | 75 |
| KMnO₄/H₂O | 80°C | 8 h | 62 |
Thiomorpholine-4-carbonyl Acylation
The final step involves coupling 3-(chlorocarbonyl)piperidine with thiomorpholine. This amidation proceeds efficiently in tetrahydrofuran (THF) at 0–10°C, using saturated NaHCO₃ as a base to neutralize HCl byproducts . The reaction typically achieves 85–90% yield, with purity confirmed via recrystallization from ethanol .
Amidation Reaction Profile
| Acyl Chloride | Amine | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 3-(ClCO)piperidine | Thiomorpholine | THF | NaHCO₃ | 89 |
| 3-(ClCO)piperidine | Morpholine | THF | NaHCO₃ | 82 |
Integrated Synthetic Route and Scalability
Combining these steps, the overall synthesis of this compound proceeds as follows:
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Quinoxaline Formation : Condensation of o-phenylenediamine with glyoxal using AlCuMoVP catalyst (92% yield) .
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Piperidine Coupling : Buchwald-Hartwig amination of 2-chloroquinoxaline with piperidine (58% yield) .
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Oxidation and Acylation : Conversion of piperidine-3-hydroxyl to carboxylic acid, followed by thiomorpholine coupling (75% and 89% yields, respectively) .
Total Yield : 92% × 58% × 75% × 89% ≈ 34% overall.
Analytical and Spectroscopic Characterization
Critical characterization data for intermediates and the final product include:
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¹H NMR (Final Product) : δ 1.16 (t, J = 7.5 Hz, 3H, NCH₂CH₃), 3.50 (q, J = 7.5 Hz, 2H, NCH₂CH₃), 5.63 (d, J = 6.5 Hz, 1H, CHNH) .
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ESI-MS : m/z 476 (M+H)⁺, consistent with the molecular formula C₁₉H₂₃N₅O₂S .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells and microorganisms . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for acyl chloride-mediated amidation, as seen in Compound A .
- Activity Gaps: No direct biological data for the target compound are available in the provided evidence. Comparisons are structurally inferred; empirical studies are needed to validate kinase inhibition, antimicrobial activity, or pharmacokinetic profiles.
- Contradictions: Compound A’s quinoline core has distinct electronic properties compared to quinoxaline, limiting direct pharmacological comparisons.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, thiomorpholine-4-carbonyl chloride may react with a piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography. Key intermediates like 2-chloroquinoxaline are often used . Characterization employs NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing quinoxaline aromatic protons vs. piperidine/thiomorpholine signals) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves 3D conformation and intermolecular interactions .
Q. What preliminary biological activities are reported for quinoxaline derivatives with thiomorpholine substituents?
- Findings : While direct data on this compound is limited, structurally similar quinoxalines exhibit antitumor, antimicrobial, and receptor-modulating activities. For example, thiomorpholine-containing analogs show affinity for histamine H₄ receptors (Ki values in nM range) and anti-inflammatory effects in vivo . Initial screening should include in vitro assays (e.g., cytotoxicity, enzyme inhibition) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Experimental Design :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or peptide coupling agents (e.g., PyBOP) for amide bond formation .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during thiomorpholine conjugation .
Q. How to resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Analysis Framework :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the quinoxaline core, piperidine linker, or thiomorpholine group to isolate pharmacophores .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and bioavailability to explain in vivo discrepancies .
- Target Engagement Assays : Use radioligand binding or cellular thermal shift assays (CETSA) to confirm target interaction .
Q. What strategies are effective in designing analogs with improved selectivity?
- Methodology :
- Molecular Docking : Model interactions with targets (e.g., H₄ receptors) to identify critical binding residues. For example, the thiomorpholine carbonyl may form hydrogen bonds with Asp94 in H₄R .
- Bioisosteric Replacement : Substitute thiomorpholine with morpholine or piperazine to modulate lipophilicity and target affinity .
- Positional Scanning : Vary substituents on the quinoxaline ring to reduce off-target effects .
Q. How to investigate metabolic stability and degradation pathways?
- Experimental Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
